molecular formula C8H8ClNO2 B2944657 Methyl 6-chloro-4-methylpicolinate CAS No. 1186605-87-7

Methyl 6-chloro-4-methylpicolinate

Cat. No.: B2944657
CAS No.: 1186605-87-7
M. Wt: 185.61
InChI Key: RSVVRJLGYCOGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-chloro-4-methylpicolinate is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is a derivative of picolinic acid and is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4th position on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 6-chloro-4-methylpicolinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-4-methylpicolinate can be synthesized through several synthetic routes. One common method involves the esterification of 6-chloro-4-methylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-methylpicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 6-chloro-4-methylpicolinate can be compared with other similar compounds, such as:

  • Methyl 6-chloro-4-methylnicotinate
  • 6-Chloro-4-methylpyridin-3-ol
  • (6-Chloro-4-methylpyridin-3-yl)boronic acid

These compounds share structural similarities but may differ in their chemical reactivity and biological activities. This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical and biological properties .

Properties

IUPAC Name

methyl 6-chloro-4-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)10-7(9)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVVRJLGYCOGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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